![molecular formula C19H20N2O4 B2953321 (2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide CAS No. 97077-98-0](/img/structure/B2953321.png)
(2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide
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Description
(2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide (hereafter referred to as Acrylamide-M) is a chemical compound that has been studied extensively for its potential applications in scientific research. Acrylamide-M is a derivative of acrylamide, an organic compound that is commonly used in the synthesis of polymers and as a cross-linking agent in the production of polyacrylamide gels. Acrylamide-M has been found to possess a variety of biochemical and physiological effects, making it an attractive option for use in laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Cytotoxic Activity : A compound closely related to (2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide was synthesized as part of a study on the cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. This research involved synthesizing derivatives by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. The compounds were characterized using elemental analysis and spectral data, and their cytotoxic activity was evaluated against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential application in cancer research (Hassan, Hafez, & Osman, 2014).
Environmental and Health Impact Studies
- Metabolism and Hemoglobin Adduct Formation : Studies on acrylamide, a related compound, focused on its metabolism in humans and its effects on hemoglobin adduct formation. This research is critical for understanding the exposure risks of acrylamide and related compounds in the workplace and through the diet. It also provides insights into the biological processing of these compounds and their potential health impacts, laying the groundwork for further research into the safety and handling of acrylamide derivatives (Fennell et al., 2005).
Mechanistic and Safety Reviews
- Review on Acrylamide : Extensive studies have been conducted on acrylamide, assessing its environmental fate, neurotoxicity, and mechanisms of action. Such reviews are vital for understanding the broader implications of using acrylamide and its derivatives in industrial applications. They provide a foundation for evaluating the safety, environmental impact, and regulatory guidelines necessary for handling and disposing of these chemicals safely (Smith & Oehme, 1991).
Applications in Material Science
- Modification of Hydrogels : Research on the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including derivatives closely related to (2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide, shows the potential of these compounds in creating modified polymers with enhanced properties. Such studies are crucial for the development of new materials with specific applications in medical and environmental fields (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
(Z)-3-hydroxy-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)iminomethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)18(12-20-14-4-8-16(24-2)9-5-14)19(23)21-15-6-10-17(25-3)11-7-15/h4-12,22H,1-3H3,(H,21,23)/b18-13-,20-12? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGXQAOTUBUNKD-NARBYYFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C=NC1=CC=C(C=C1)OC)/C(=O)NC2=CC=C(C=C2)OC)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide |
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